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Introduction to ARTC1
ADP-Ribosyltransferase 1 (ARTC1), also known as CD296, is a member of the cholera toxin-

like (ARTC) family of enzymes. It is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme,

meaning its catalytic domain is exposed to the extracellular space or the lumen of organelles

like the endoplasmic reticulum (ER). ARTC1 catalyzes mono-ADP-ribosylation (MARylation), a

reversible post-translational modification where an ADP-ribose moiety from nicotinamide

adenine dinucleotide (NAD+) is transferred to an arginine residue on a target protein. This

modification alters the function of the target protein, thereby regulating a variety of biological

processes, including cell signaling, metabolism, and stress responses.[1][2] Studies have

highlighted its significant expression in specific tissues, particularly skeletal and heart muscle,

and its involvement in key cellular functions and disease pathways.[3][4][5]

ARTC1 Gene and Protein Expression
ARTC1 expression is highly tissue-specific, with predominant expression observed in muscle

tissues.

ARTC1 Messenger RNA (mRNA) Expression

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1575332?utm_src=pdf-interest
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928986/
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DPkTvzrYKtfk&q=EgSs6uBgGJbcjMgGIjAHYKsabEw7nNcfyTe66EfilSP9A4ZZzHPm5D5LxMBonV48WWmNzbDMXryjWjhmzwoyAnJSWgFD
https://www.researchgate.net/publication/327028255_Proteomic_Characterization_of_the_Heart_and_Skeletal_Muscle_Reveals_Widespread_Arginine_ADP-Ribosylation_by_the_ARTC1_Ectoenzyme
https://pubmed.ncbi.nlm.nih.gov/30110646/
https://www.biorxiv.org/content/10.1101/2023.02.06.527366v1.full
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative analysis of the ARTC1 transcript across various human tissues reveals a distinct

pattern of expression. Data from transcriptomic studies, such as those cataloged in the

Genotype-Tissue Expression (GTEx) project, show the highest expression levels in skeletal

muscle and heart tissue.[6][7][8]

Tissue
Relative mRNA Expression
Level

Data Source Type

Skeletal Muscle High Transcriptomics[4][5]

Heart High Transcriptomics[4][5]

Airway Epithelium Low / Moderate Transcriptomics[5]

Lung Low Transcriptomics

Testis Low Transcriptomics

Most other tissues Very Low / Not Detected Transcriptomics[6][7]

ARTC1 Protein Expression
Proteomic analyses, including immunohistochemistry data from resources like the Human

Protein Atlas, confirm the mRNA expression patterns. ARTC1 protein is most abundant in

cardiac myocytes and skeletal muscle cells.[9][10][11] The protein is primarily located on the

cell surface or within the endoplasmic reticulum.[3]

Tissue
Protein Detection
Level

Cellular
Localization

Data Source Type

Skeletal Muscle High
Cell Membrane,

Cytoplasm

Immunohistochemistry

[3][4]

Heart Muscle High
Cell Membrane,

Cytoplasm

Immunohistochemistry

[3][4]

Lung Low / Not Detected - Immunohistochemistry

Kidney Low / Not Detected - Immunohistochemistry

Liver Not Detected - Immunohistochemistry
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Signaling Pathways and Functions of ARTC1
ARTC1-mediated ADP-ribosylation is a key regulatory mechanism in specific cellular contexts,

most notably in muscle cells for calcium homeostasis.

Regulation of Calcium Homeostasis via VAPB
A critical function of ARTC1 is the regulation of intracellular calcium (Ca²⁺) levels. Within the

endoplasmic reticulum, ARTC1 targets and ADP-ribosylates the Vesicle-Associated Membrane

Protein-Associated Protein B (VAPB) at a specific arginine residue (Arg50).[1] This modification

of VAPB is believed to alter its function, thereby impacting Ca²⁺ signaling, which is vital for

muscle contraction.[1] Disruption of this process through ARTC1 knockdown has been shown

to impair intracellular calcium homeostasis.[1]

ARTC1-mediated ADP-ribosylation of VAPB in the ER.

Modulation of Extracellular Proteins
As an ectoenzyme, ARTC1 modifies a wide array of cell surface and extracellular proteins.[4]

These targets are often involved in signal transduction, transmembrane transport, and cell

adhesion.[3][4] For instance, ARTC1 has been shown to modify integrins, which are crucial for

cell-matrix interactions.[3] This function underscores the role of ARTC1 in muscle integrity and

response to the microenvironment. Mice deficient in ARTC1 exhibit signs of muscle weakness,

highlighting the physiological importance of its enzymatic activity.[1]

Experimental Methodologies
The characterization of ARTC1 expression relies on several core molecular biology and

proteomic techniques.

Gene Expression Analysis: RNA Sequencing (RNA-Seq)
RNA-Seq is a high-throughput method used to quantify the transcriptome of a given sample,

providing precise measurements of mRNA levels.[12]

Detailed Protocol:

Tissue Homogenization & RNA Extraction: A tissue sample (e.g., from a biopsy) is

mechanically or enzymatically homogenized. Total RNA is then extracted using a silica-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928986/
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928986/
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30110646/
https://www.researchgate.net/publication/327028255_Proteomic_Characterization_of_the_Heart_and_Skeletal_Muscle_Reveals_Widespread_Arginine_ADP-Ribosylation_by_the_ARTC1_Ectoenzyme
https://pubmed.ncbi.nlm.nih.gov/30110646/
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.researchgate.net/publication/327028255_Proteomic_Characterization_of_the_Heart_and_Skeletal_Muscle_Reveals_Widespread_Arginine_ADP-Ribosylation_by_the_ARTC1_Ectoenzyme
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928986/
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.researchgate.net/publication/336416433_RNA_Sequencing_Best_Practices_Experimental_Protocol_and_Data_Analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


column-based kit or phenol-chloroform extraction, followed by DNase treatment to remove

genomic DNA contamination.

RNA Quality Control: The integrity and quantity of the extracted RNA are assessed. The RNA

Integrity Number (RIN) is determined using an Agilent Bioanalyzer, with a RIN value >7

generally considered acceptable for library preparation.[13]

Library Preparation:

mRNA Enrichment: Total RNA is enriched for mRNA using oligo(dT) magnetic beads that

bind to the poly(A) tails of mRNA molecules.

Fragmentation & cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces.

These fragments are then used as templates for first-strand cDNA synthesis using reverse

transcriptase and random hexamer primers. This is followed by second-strand cDNA

synthesis, which often incorporates dUTP to enable strand-specificity.[13]

Adapter Ligation & Amplification: Sequencing adapters are ligated to the ends of the cDNA

fragments. The library is then amplified via PCR to create a sufficient quantity of material

for sequencing.

Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS)

platform (e.g., Illumina).

Data Analysis:

Quality Control: Raw sequencing reads (in FASTQ format) are assessed for quality.

Alignment: Reads are aligned to a reference genome.

Quantification: The number of reads mapping to each gene is counted. This raw count is

then normalized to account for sequencing depth and gene length, often expressed as

Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped

reads (FPKM).
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A generalized workflow for RNA-Seq gene expression analysis.

Protein Localization: Immunohistochemistry (IHC)
IHC allows for the visualization of a specific protein's location within a tissue section, providing

crucial spatial context.[14][15]

Detailed Protocol:

Tissue Preparation:
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Fixation: The tissue sample is immediately placed in a fixative solution, typically 10%

neutral buffered formalin, to cross-link proteins and preserve morphology.[16]

Processing & Embedding: The fixed tissue is dehydrated through a series of graded

ethanol baths, cleared with xylene, and finally embedded in paraffin wax to form a solid

block (FFPE).

Sectioning & Mounting: The FFPE block is cut into very thin sections (4-5 µm) using a

microtome. The sections are then floated on a water bath and mounted onto glass

microscope slides.

Deparaffinization & Rehydration: The paraffin is removed from the mounted sections using

xylene, and the tissue is rehydrated through a series of decreasing ethanol concentrations.

Antigen Retrieval: To unmask the antigenic epitopes that were cross-linked during fixation,

slides are subjected to heat-induced epitope retrieval (HIER) by boiling in a buffer solution

(e.g., citrate buffer, pH 6.0).[14]

Staining:

Blocking: The tissue is incubated with a blocking solution (e.g., normal goat serum) to

prevent non-specific binding of antibodies.[17]

Primary Antibody: The slide is incubated with a primary antibody specific to ARTC1.

Secondary Antibody: After washing, the slide is incubated with a secondary antibody that

is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and binds to the primary

antibody.[15]

Detection: A chromogen substrate (e.g., DAB) is added, which reacts with the enzyme to

produce a colored precipitate (typically brown) at the location of the antigen.[17]

Counterstaining & Imaging: The tissue is lightly counterstained (e.g., with hematoxylin) to

visualize cell nuclei. The slide is then dehydrated, mounted with a coverslip, and imaged

under a microscope.
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Protein Identification and Quantification: Mass
Spectrometry (MS)
MS-based proteomics is used to identify and quantify hundreds to thousands of proteins in a

complex biological sample, and it is the key technique for identifying the specific targets of

enzymes like ARTC1.[4][18][19]

Detailed Protocol:

Protein Extraction: Proteins are extracted from tissue samples using lysis buffers containing

detergents and protease inhibitors. The total protein concentration is determined using an

assay like the BCA or Bradford assay.

Protein Digestion: Proteins are denatured, reduced, and alkylated. They are then digested

into smaller peptides using a protease, most commonly trypsin.[20]

Peptide Cleanup: The resulting peptide mixture is desalted and purified, typically using a

solid-phase extraction (SPE) method.

Liquid Chromatography (LC) Separation: The complex peptide mixture is loaded onto a high-

performance liquid chromatography (HPLC) system. Peptides are separated based on their

physicochemical properties (e.g., hydrophobicity) as they pass through a long analytical

column.

Mass Spectrometry (MS/MS) Analysis: As peptides elute from the LC column, they are

ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

MS1 Scan: The instrument scans and measures the mass-to-charge ratio (m/z) of the

intact peptide ions.

MS2 Scan (Tandem MS): The most abundant peptide ions are selected, fragmented, and

the m/z of the resulting fragment ions are measured.

Data Analysis:

Database Search: The resulting MS/MS spectra are searched against a protein sequence

database. The fragmentation pattern of an experimental peptide is matched to theoretical
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fragmentation patterns of peptides in the database to determine its amino acid sequence

and thus identify the parent protein.

Quantification: The relative or absolute abundance of proteins can be determined by

comparing the signal intensities of their corresponding peptides across different samples

(label-free quantification) or by using isotopic labels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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